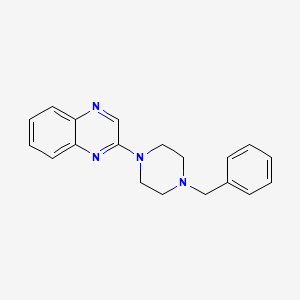

2-(4-Benzylpiperazin-1-yl)quinoxaline

概要

説明

2-(4-Benzylpiperazin-1-yl)quinoxaline is a chemical compound that has garnered significant attention in the scientific community due to its unique structure and potential applications. This compound consists of a quinoxaline ring system substituted with a benzylpiperazine moiety. The quinoxaline ring is a fused heterocyclic system containing a benzene ring and a pyrazine ring, while the benzylpiperazine moiety adds further complexity and potential biological activity to the molecule .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Benzylpiperazin-1-yl)quinoxaline typically involves the reaction of quinoxaline derivatives with benzylpiperazine. One common method involves the nucleophilic substitution reaction where a halogenated quinoxaline reacts with benzylpiperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact of the synthesis process .

化学反応の分析

Types of Reactions: 2-(4-Benzylpiperazin-1-yl)quinoxaline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, especially at positions ortho to the nitrogen atoms

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF or DMSO

Major Products Formed:

Oxidation: Formation of quinoxaline N-oxides.

Reduction: Formation of partially or fully reduced quinoxaline derivatives.

Substitution: Formation of various substituted quinoxaline derivatives depending on the nucleophile used

科学的研究の応用

The compound 2-(4-Benzylpiperazin-1-yl)quinoxaline and its derivatives have various applications, particularly in the development of pharmaceutical agents. Research indicates their potential in treating conditions ranging from anxiety to viral infections and mental disorders .

Anxiolytic Agents

Quinoxaline derivatives have demonstrated anxiolytic potential. A study involving a series of newly synthesized quinoxaline derivatives (2a–4b) evaluated their anxiolytic effects in vivo using the elevated plus maze (EPM) . One compound, 2b (2-(2-{[3-(4-tert-butylphenyl)quinoxaline-2-yl]methyl}-4,5-dimethoxyphenyl)-N-methylethan-1-amine hydrochloride), showed a high anxiolytic effect and a low level of toxicity, making it of interest for further preclinical studies . The study also utilized a pharmacophore feature prediction approach to compare the structures of the synthesized compounds with diazepam, a reference drug, to understand the contributions of pharmacophores to the observed activity .

Antiviral Agents

Quinoxaline derivatives have been explored for their antiviral properties. Penta-1,4-dien-3-one oxime containing a quinoxaline nucleus, specifically compounds 43 and penta-1,4-dien-3-one oxime ether 44 , were synthesized and tested against the Tobacco Mosaic Virus (TMV) . Some of these compounds showed significant protective and inactivation activity against TMV, with effective concentrations (EC50) of 287.1, 157.6, and 133.0 mg/mL, respectively. These results were comparable to or better than those of ningnanmycin, a known antiviral agent .

Antibacterial and Antifungal Agents

Certain quinoxaline derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. The synthesis of 4-(2-Methyl quinoxaline-3-yloxy)benzaldehyde 60 and N-((4-(2-methylquinoxaline-3-yloxy)phenyl)methylene)-4-substituted benzenamine 63 involves the use of 2-chloro-3-methyl quinoxaline 59 as a key intermediate . The intermediate 60 is obtained by refluxing 59 with 4-hydroxy benzaldehyde in acetonitrile . Subsequent treatment of 60 with assorted substituted amines yields the target compounds .

Antipsychotic Agents

Quinoxaline derivatives have also been investigated for their potential antipsychotic activities. A series of 4-{4-[2-(4-(2-subsitutedquinoxalin-3-yl)piperazin-1-yl)ethyl] phenyl} thiazoles 81 were synthesized and evaluated in animal models . Some of these compounds showed higher activity than the standard antipsychotic drug Risperidone, satisfying the criteria for classification as antipsychotic drugs according to Meltzer’s classification .

Positive Inotropic Activity

Certain triazolo[4,3-a] quinoxaline derivatives bearing substituted benzylpiperazine and benzoylpiperazine moieties have been synthesized and evaluated for positive inotropic activity . These compounds were tested by measuring left atrial stroke volume in isolated rabbit heart preparations . Several compounds displayed favorable activity compared to the standard drug, milrinone. Compound 6c demonstrated the most potent activity, with a 12.53% ± 0.30% increase in stroke volume (compared to milrinone's 2.46% ± 0.07%) at a concentration of 3 × 10−5 M . The chronotropic effects of compounds with considerable inotropic effects were also evaluated .

5-HT3 Receptor Antagonism

作用機序

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neurological pathways. Additionally, its quinoxaline moiety allows it to intercalate with DNA, potentially leading to anticancer effects .

類似化合物との比較

Quinoxaline: The parent compound with a simpler structure.

Quinazoline: Another benzodiazine with a different nitrogen arrangement.

Phthalazine: A benzodiazine isomer with distinct properties.

Cinnoline: Another isomer with unique chemical behavior

Uniqueness: 2-(4-Benzylpiperazin-1-yl)quinoxaline stands out due to its benzylpiperazine moiety, which imparts additional biological activity and potential therapeutic applications. This makes it a valuable compound for further research and development in various scientific fields .

生物活性

2-(4-Benzylpiperazin-1-yl)quinoxaline is a synthetic compound that combines a quinoxaline core with a benzylpiperazine moiety. This unique structure has attracted attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The compound is noted for its interactions with various biological targets, making it a subject of interest for further research into its therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of this compound is C_{17}H_{20}N_{4}, and its CAS number is 339104-76-6. The synthesis typically involves the reaction of quinoxaline derivatives with benzylpiperazine under basic conditions, often using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Synthetic Route

| Step | Reaction Type | Conditions |

|---|---|---|

| 1 | Nucleophilic substitution | Halogenated quinoxaline + benzylpiperazine in DMF or DMSO |

| 2 | Oxidation | Using potassium permanganate in acidic conditions |

| 3 | Reduction | Using lithium aluminum hydride in anhydrous ether |

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. It may function as an antagonist or agonist at certain neurotransmitter receptors, influencing neurological pathways. Additionally, the quinoxaline moiety allows it to intercalate with DNA, potentially leading to anticancer effects .

Pharmacological Potential

Recent studies have explored the anxiolytic properties of quinoxaline derivatives, including this compound. In vivo evaluations using the elevated plus maze (EPM) model demonstrated significant anxiolytic effects comparable to diazepam, suggesting its potential as a therapeutic agent for anxiety disorders .

Anticancer Activity

Research indicates that quinoxaline derivatives exhibit cytotoxic effects against various cancer cell lines. The compound's ability to inhibit topoisomerase II and bind to DNA suggests mechanisms for its anti-proliferative activities. In particular, studies have shown IC50 values ranging from 0.29 to 0.90 μM against tumor cell lines, which are comparable to established chemotherapeutic agents like doxorubicin .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Some studies indicate that derivatives of quinoxaline can inhibit the growth of pathogens such as Candida albicans, showcasing their potential in treating fungal infections .

Anxiolytic Effects

In a controlled study, several quinoxaline derivatives were synthesized and tested for their anxiolytic effects. The compound coded as 2b showed significant results in reducing stress behaviors in mice, indicating a promising profile for further preclinical evaluation .

Cytotoxicity Assessment

A series of piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives were synthesized and tested against human HepG2 cell lines. The most active compounds demonstrated IC50 values indicating strong cytotoxicity, with mechanisms involving DNA intercalation and topoisomerase inhibition being proposed as contributing factors .

特性

IUPAC Name |

2-(4-benzylpiperazin-1-yl)quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4/c1-2-6-16(7-3-1)15-22-10-12-23(13-11-22)19-14-20-17-8-4-5-9-18(17)21-19/h1-9,14H,10-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZXKRKXWSDWJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=NC4=CC=CC=C4N=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001254840 | |

| Record name | 2-[4-(Phenylmethyl)-1-piperazinyl]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001254840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648972 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

339104-76-6 | |

| Record name | 2-[4-(Phenylmethyl)-1-piperazinyl]quinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=339104-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(Phenylmethyl)-1-piperazinyl]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001254840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。